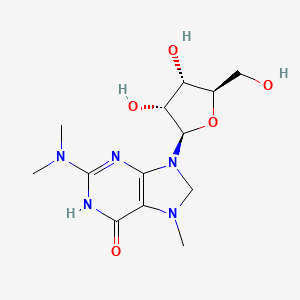![molecular formula C9H13F3N2O B12846651 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B12846651.png)
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one typically involves cyclization, ring annulation, and cycloaddition reactions. One common method is the formation of a domino imine, followed by intramolecular annulation and a Ugi-azide reaction . Another approach involves oxidative ring-opening processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions can vary but often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to its antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity suggests that it may interfere with signal transduction pathways that regulate cell proliferation and survival . the exact molecular targets and pathways involved are not fully understood and require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a wide range of biological activities.
1-phenyltetrahydroisoquinolines: These compounds contain a phenyl group attached to a tetrahydroisoquinoline moiety and are known for their diverse biological activities.
Uniqueness
4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C9H13F3N2O |
|---|---|
Molekulargewicht |
222.21 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C9H13F3N2O/c10-9(11,12)7-5-13-8(15)6-3-1-2-4-14(6)7/h6-7H,1-5H2,(H,13,15) |
InChI-Schlüssel |
WKJVKFTUSWEQAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(C1)C(=O)NCC2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)



![1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/no-structure.png)
![Bis[PerfluorotetradecylEthyl] Hydrogen Phosphate](/img/structure/B12846603.png)




![6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine](/img/structure/B12846627.png)


